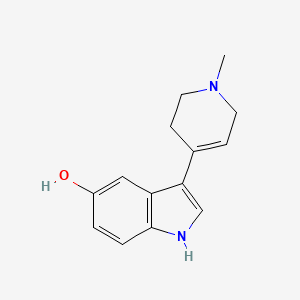
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol is a complex organic compound that features both an indole and a pyridine ring in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol typically involves multi-step organic reactions. One common method involves the initial formation of the indole ring followed by the introduction of the pyridine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol can undergo various types of chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the compound.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
科学的研究の応用
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives and pyridine-containing molecules. Examples might include:
- 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indole
- 5-hydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indole
Uniqueness
What sets 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol apart is its specific combination of the indole and pyridine rings, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
生物活性
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, along with structure-activity relationships (SAR) and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H17N5O
- Molecular Weight : 303.35 g/mol
- CAS Number : 2912-23-4
Antibacterial Activity
Research indicates that derivatives of indole compounds exhibit notable antibacterial properties. In a study examining various indole derivatives, it was found that certain compounds showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Specifically, compounds with structural similarities to this compound demonstrated minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against MRSA strains .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3k | MRSA | 0.98 |
| 3b | S. aureus | 3.90 |
| 3d | C. albicans | 7.80 |
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against Candida albicans. The MIC values for various derivatives ranged from moderate to high efficacy, highlighting the potential for developing new antifungal agents based on this scaffold .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. Notably, certain analogs exhibited preferential suppression of rapidly dividing cancer cells compared to non-tumor fibroblasts. For instance, compounds derived from this indole structure demonstrated significant antiproliferative effects against A549 lung cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Variations in the substituents on the indole and pyridine rings can significantly influence potency and selectivity against different biological targets. Studies involving molecular docking have suggested that specific modifications can enhance binding affinity to bacterial proteins and cancer cell targets .
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives:
- Study on MRSA : A series of indole derivatives were tested for antibacterial activity against MRSA, revealing that modifications at the nitrogen position of the pyridine ring significantly improved antibacterial potency.
- Anticancer Evaluation : In vitro studies on A549 cells showed that certain analogs led to reduced cell viability and induced apoptosis, suggesting a mechanism of action that warrants further investigation.
特性
CAS番号 |
116480-61-6 |
|---|---|
分子式 |
C14H16N2O |
分子量 |
228.29 g/mol |
IUPAC名 |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol |
InChI |
InChI=1S/C14H16N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-4,8-9,15,17H,5-7H2,1H3 |
InChIキー |
ARDASZJGLLMNAQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















